2-[3,5-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenoxy]-4,6-dichloro-1,3,5-triazine
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Overview
Description
2-[3,5-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenoxy]-4,6-dichloro-1,3,5-triazine is a complex organic compound belonging to the class of 1,3,5-triazines These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Preparation Methods
The synthesis of 2-[3,5-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenoxy]-4,6-dichloro-1,3,5-triazine typically involves the sequential substitution of chlorine atoms in cyanuric chloride with appropriate nucleophiles. The process can be summarized as follows:
Starting Material: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is used as the starting material.
Nucleophilic Substitution: The chlorine atoms in cyanuric chloride are sequentially replaced by nucleophiles such as phenoxy groups and other triazine derivatives. This is achieved through nucleophilic substitution reactions.
Reaction Conditions: The reactions are typically carried out in solvents like dioxane or dichloroethane, often under reflux conditions to ensure complete substitution
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-[3,5-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenoxy]-4,6-dichloro-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo further nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The triazine rings can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the breakdown of the triazine rings
Common reagents used in these reactions include amines, alcohols, and various solvents. The major products formed depend on the specific nucleophiles and reaction conditions employed.
Scientific Research Applications
2-[3,5-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenoxy]-4,6-dichloro-1,3,5-triazine has several scientific research applications:
Agriculture: It is used in the development of herbicides and pesticides due to its ability to disrupt biological processes in plants.
Medicine: The compound and its derivatives are investigated for their potential antitumor and antimicrobial properties
Materials Science: It is used in the synthesis of polymer stabilizers and other materials with enhanced durability and resistance to environmental factors
Mechanism of Action
The mechanism of action of 2-[3,5-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenoxy]-4,6-dichloro-1,3,5-triazine involves its interaction with specific molecular targets. In agricultural applications, it inhibits key enzymes in plants, leading to their death. In medical research, it may interfere with cellular processes such as DNA replication and protein synthesis, contributing to its antitumor and antimicrobial effects .
Comparison with Similar Compounds
Similar compounds to 2-[3,5-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenoxy]-4,6-dichloro-1,3,5-triazine include other 1,3,5-triazine derivatives such as:
Hexamethylmelamine: Used clinically for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Known for its antitumor activity.
Hydroxymethylpentamethylmelamine: A metabolite with significant biological activity
Properties
Molecular Formula |
C15H3Cl6N9O3 |
---|---|
Molecular Weight |
570.0 g/mol |
IUPAC Name |
2-[3,5-bis[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenoxy]-4,6-dichloro-1,3,5-triazine |
InChI |
InChI=1S/C15H3Cl6N9O3/c16-7-22-8(17)26-13(25-7)31-4-1-5(32-14-27-9(18)23-10(19)28-14)3-6(2-4)33-15-29-11(20)24-12(21)30-15/h1-3H |
InChI Key |
GDUDVNQHVZDSQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1OC2=NC(=NC(=N2)Cl)Cl)OC3=NC(=NC(=N3)Cl)Cl)OC4=NC(=NC(=N4)Cl)Cl |
Origin of Product |
United States |
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